molecular formula C19H18ClN3OS B2376941 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 932321-18-1

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2376941
CAS No.: 932321-18-1
M. Wt: 371.88
InChI Key: MZBKUBUTMWLDMM-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, a chlorophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.

    Thioacetamide formation: The final step involves the reaction of the intermediate with thioacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Lacks the methyl group on the imidazole ring.

    2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Contains a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The unique combination of the chlorophenyl group, imidazole ring, and thioacetamide moiety in 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-4-3-5-16(10-13)22-18(24)12-25-19-21-11-17(23(19)2)14-6-8-15(20)9-7-14/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKUBUTMWLDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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